molecular formula C20H21ClN2O2 B11949513 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride CAS No. 853349-72-1

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride

Cat. No.: B11949513
CAS No.: 853349-72-1
M. Wt: 356.8 g/mol
InChI Key: HCFCSYGYHURCJH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride is a chemical compound that belongs to the quinoline family. This compound is characterized by the presence of a methoxyphenyl group and a morpholinyl group attached to the quinoline core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where methoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst.

    Attachment of the Morpholinyl Group: The morpholinyl group can be attached through a nucleophilic substitution reaction, where morpholine is reacted with the quinoline core in the presence of a suitable leaving group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, suitable leaving groups, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the methoxy and morpholinyl groups, resulting in different chemical properties and applications.

    4-Morpholinylquinoline: Lacks the methoxyphenyl group, leading to variations in biological activity and chemical reactivity.

    2-(4-Methoxyphenyl)quinoline:

Uniqueness

2-(4-Methoxyphenyl)-4-(4-morpholinyl)quinoline hydrochloride is unique due to the presence of both the methoxyphenyl and morpholinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in scientific research.

Properties

CAS No.

853349-72-1

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)quinolin-4-yl]morpholine;hydrochloride

InChI

InChI=1S/C20H20N2O2.ClH/c1-23-16-8-6-15(7-9-16)19-14-20(22-10-12-24-13-11-22)17-4-2-3-5-18(17)21-19;/h2-9,14H,10-13H2,1H3;1H

InChI Key

HCFCSYGYHURCJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4.Cl

Origin of Product

United States

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